Verapamil is a synthetic compound primarily recognized for its role in modulating calcium channel activity. Classified as a phenylalkylamine calcium channel blocker, it exhibits a high affinity for L-type voltage-gated calcium channels. [] While frequently associated with clinical applications, Verapamil serves as a valuable tool in various scientific research domains. Its ability to selectively inhibit calcium influx through L-type channels makes it particularly useful in investigating calcium-dependent cellular processes, signal transduction pathways, and the implications of calcium channel dysfunction in various disease models. [, ]
Synthesis Analysis
While detailed synthetic procedures for Verapamil are proprietary information, general strategies involve multi-step reactions starting from commercially available precursors. [] These steps often include alkylation, reduction, and cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst selection, plays a crucial role in achieving high yields and purity. []
Molecular Structure Analysis
Verapamil's molecular structure consists of a benzene ring linked to a piperidine ring via a propyl chain. [] The benzene ring further connects to two methoxy groups and a substituted isopropyl group. This specific arrangement contributes to its high affinity for L-type calcium channels. [] Detailed structural analyses have provided insights into its binding interactions with the channel, aiding in understanding its selectivity and potency. []
Chemical Reactions Analysis
Verapamil's chemical reactivity primarily stems from its amine and nitrile functional groups. [] These groups can participate in various reactions, including hydrolysis, oxidation, and nucleophilic additions. Understanding its reactivity profile is crucial for developing analytical methods, studying its metabolism, and exploring potential drug interactions. [, ]
Mechanism of Action
Verapamil exerts its primary effect by binding to L-type voltage-gated calcium channels, predominantly in their open state or during depolarization. [] This binding inhibits calcium ion influx into cells, effectively reducing intracellular calcium concentrations. [] This mechanism underpins its ability to influence a range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. [, ]
Physical and Chemical Properties Analysis
Verapamil, chemically designated as (RS)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2- propyl pentanenitrile, exists as a white crystalline powder at room temperature. [] Its solubility in water is limited, but it readily dissolves in organic solvents like ethanol and methanol. [] Spectroscopic analyses, including UV-Vis and infrared spectroscopy, have characterized its absorption and vibrational properties, providing valuable data for analytical and formulation studies. []
Applications
Cardiovascular Research: Researchers utilize Verapamil to induce controlled myocardial ischemia in animal models, facilitating investigations into the mechanisms of ischemic injury and the development of cardioprotective strategies. [, ]
Neuroscience Research: By modulating neuronal calcium signaling, Verapamil aids in studying neurotransmitter release, synaptic plasticity, and the pathophysiology of neurological disorders like epilepsy. []
Cancer Research: Studies have explored Verapamil's potential to reverse multidrug resistance in cancer cells, enhancing the efficacy of chemotherapeutic agents. [, , ]
Immunology Research: Verapamil's influence on immune cell function has sparked interest in its potential as an immunomodulatory agent. []
Future Directions
Drug Delivery Systems: Developing novel drug delivery systems for Verapamil, such as nanoparticles or liposomes, could enhance its therapeutic efficacy and reduce potential side effects. []
Combination Therapies: Investigating Verapamil's synergistic effects with other pharmacological agents could lead to more effective treatment strategies for various diseases. []
Personalized Medicine: Understanding the genetic factors influencing Verapamil's efficacy and safety could pave the way for personalized treatment approaches. []
Related Compounds
Norverapamil
Compound Description: Norverapamil is the major metabolite of Verapamil and exhibits antiarrhythmic properties [, , ]. It is formed through N-demethylation of Verapamil, primarily mediated by CYP3A4 enzymes [, ]. Norverapamil also displays calcium channel blocking activity, though it is less potent than Verapamil [].
Relevance: Norverapamil's structural similarity to Verapamil underlies its comparable pharmacological activity. Understanding the pharmacokinetic interaction between these two compounds is crucial, as Verapamil administration significantly impacts Norverapamil exposure [, , , ].
Digoxin
Compound Description: Digoxin is a cardiac glycoside used to treat heart failure and atrial fibrillation [, ]. It increases the force of myocardial contraction but can also induce arrhythmias at high doses [].
Relevance: Studies have demonstrated a pharmacokinetic interaction between Verapamil and Digoxin. Co-administration of Verapamil can increase Digoxin plasma and tissue concentrations, potentially leading to Digoxin toxicity [, , ]. This interaction necessitates careful monitoring when both drugs are used concurrently.
Propranolol
Compound Description: Propranolol is a β-adrenergic receptor blocking agent used to treat hypertension, angina pectoris, and various other cardiovascular conditions [, , , ].
Relevance: Co-administration of Verapamil and Propranolol can lead to synergistic negative inotropic effects []. This drug-drug interaction may result in excessive cardiac suppression, requiring close monitoring of cardiac function in patients receiving both medications. Research indicates potential benefits from combining these drugs for hypertension management and positive effects on blood pressure and platelet function [, ].
Quinidine
Compound Description: Quinidine is a Class I antiarrhythmic agent used to treat supraventricular and ventricular arrhythmias []. It acts by blocking sodium channels in cardiac myocytes.
Relevance: While both Verapamil and Quinidine are antiarrhythmics, they possess different mechanisms of action. Studying their combined effect can provide insights into managing complex arrhythmias. Research suggests this combination can be protective against certain atrial arrhythmias [].
Hydrochlorothiazide
Compound Description: Hydrochlorothiazide is a thiazide diuretic frequently employed in managing hypertension [].
Relevance: Combining Verapamil with Hydrochlorothiazide offers a synergistic antihypertensive effect, potentially benefiting patients requiring dual therapy []. Studies highlight that adding Verapamil to Hydrochlorothiazide proves more effective than the reverse for blood pressure control [].
Quercetin
Compound Description: Quercetin is a flavonoid found in various fruits and vegetables. It is known for its antioxidant properties and potential health benefits [].
Relevance: Research indicates that Quercetin pretreatment significantly affects the pharmacokinetics of Verapamil by inhibiting CYP3A4-mediated metabolism. This interaction leads to increased Verapamil bioavailability and may necessitate dose adjustments in clinical settings [].
Nifedipine
Compound Description: Nifedipine is a dihydropyridine calcium channel blocker used primarily for treating hypertension and angina pectoris [, ].
Relevance: Both Nifedipine and Verapamil belong to the calcium channel blocker class but display different pharmacological profiles. Comparing their efficacy and adverse effects helps clinicians choose the most suitable drug for a particular patient or condition [, ].
Diltiazem
Compound Description: Diltiazem is a benzothiazepine calcium channel blocker used to manage hypertension, angina pectoris, and certain arrhythmias [, ].
Relevance: Similar to Nifedipine, comparing Diltiazem and Verapamil aids in understanding their unique characteristics and tailoring treatment strategies for individual patients with cardiovascular diseases [, ].
Gallopamil
Compound Description: Gallopamil is another calcium channel blocker with similar therapeutic uses to Verapamil, Nifedipine, and Diltiazem [].
Relevance: Comparing Gallopamil to other calcium channel blockers, including Verapamil, is crucial for understanding their comparative efficacy, safety profiles, and potential advantages in treating specific cardiovascular conditions [].
Doxorubicin
Compound Description: Doxorubicin is an anthracycline antibiotic with potent antitumor activity, used to treat various cancers [, ].
Relevance: Studies exploring the use of Verapamil to reverse multidrug resistance in cancer cells, often mediated by P-glycoprotein efflux pumps, have included Doxorubicin. While Verapamil can reverse resistance to some chemotherapeutic agents, its effectiveness against Doxorubicin resistance is limited due to direct physicochemical interactions between the two drugs []. Research investigating co-delivery methods for Doxorubicin and Verapamil aims to enhance Doxorubicin efficacy in multidrug-resistant cancer cells by inhibiting efflux pumps with Verapamil [].
Vincristine
Compound Description: Vincristine is a vinca alkaloid chemotherapeutic agent used to treat various cancers, including leukemia and lymphoma [, ].
Vindesine
Compound Description: Vindesine is another vinca alkaloid chemotherapeutic agent, similar in structure and mechanism of action to Vincristine [].
Relevance: Studies investigating the potential of Verapamil to overcome multidrug resistance in multiple myeloma included Vindesine. Unfortunately, these studies showed that Verapamil did not significantly reduce plasma paraprotein levels in patients treated with Vindesine-containing regimens, suggesting limitations in its ability to reverse resistance to this drug [].
S 12363
Compound Description: S 12363 is a novel, highly potent vinca alkaloid derivative investigated for its antitumor activity, particularly in multidrug-resistant cancers [].
Relevance: Research on the antitumor activity of S 12363 in a human multidrug-resistant renal carcinoma xenograft model demonstrated that Verapamil significantly potentiated S 12363's effect, leading to a more substantial reduction in tumor growth []. This finding highlights Verapamil's potential as a chemosensitizer in specific cancer treatments.
Hoechst 33342
Compound Description: Hoechst 33342 is a fluorescent dye used to identify and isolate side population (SP) cells, a subpopulation of cancer cells with stem cell-like properties [].
Relevance: Flow cytometry studies investigating the optimal conditions for sorting SP cells utilize Verapamil alongside Hoechst 33342 []. Verapamil inhibits the efflux of Hoechst 33342 from SP cells, enhancing their fluorescence and improving sorting efficiency.
Isosorbide dinitrate
Compound Description: Isosorbide dinitrate is a long-acting nitrate medication primarily used to treat and prevent angina pectoris [].
Relevance: Research comparing the effects of Isosorbide dinitrate and Verapamil on exercise capacity in patients with angina and normal coronary arteries (syndrome X) showed contrasting results []. This comparison helps differentiate between these conditions and guide appropriate treatment strategies.
Fentanyl
Compound Description: Fentanyl is a potent opioid analgesic commonly used for pain management [].
Relevance: Investigating the impact of Fentanyl on Verapamil distribution kinetics in rats revealed that Fentanyl alters the tissue partitioning of Verapamil, influencing its accumulation in the brain and lungs []. This information is crucial for understanding potential drug-drug interactions and optimizing Verapamil dosing in patients receiving Fentanyl.
Loperamide
Compound Description: Loperamide is an opioid agonist primarily used as an antidiarrheal agent []. Like Verapamil, it is a known substrate for P-glycoprotein.
Relevance: Studies examining the effect of Loperamide on Verapamil distribution kinetics in rats demonstrated that Loperamide, similar to Fentanyl, alters the brain and lung partitioning of Verapamil []. These findings suggest potential drug-drug interactions between these compounds and emphasize the importance of considering P-glycoprotein-mediated transport in clinical settings.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Verapamil Hydrochloride is the hydrochloride form of Verapamil, which is a phenylalkylamine calcium channel blocking agent. Verapamil inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04) A calcium channel blocker that is a class IV anti-arrhythmia agent. See also: Verapamil (has active moiety); Trandolapril; verapamil hydrochloride (component of).
Verapamil Hydrochloride is the hydrochloride form of Verapamil, which is a phenylalkylamine calcium channel blocking agent. Verapamil inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04) A calcium channel blocker that is a class IV anti-arrhythmia agent. See also: Verapamil (has active moiety); Trandolapril; verapamil hydrochloride (component of).
TMCB is a dual inhibitor of casein kinase 2 (CK2) and ERK8 (IC50 = 0.5 µM for both). It also binds to Pim-1, HIPK2, and DYRK1A (Kis = 8.65, 15.25, and 11.9 µM, respectively) and inhibits greater than 50% of the activity of five kinases, including CK2, ERK8, and DYRK2, in a panel of 78 kinases at 10 µM. TMCB induces apoptosis in Jurkat cells when used at concentrations ranging from 10 to 50 µM. TMCB is a dual inhibitor of casein kinase 2 (CK2) and ERK8. It also binds to Pim-1, HIPK2, and DYRK1A. TMCB induces apoptosis in Jurkat cells when used at concentrations ranging from 10 to 50 µM.
CK2 inhibitor (Ki = 0.25 μM), more selective than DMAT. Unlike DMAT, TMCB displays selectivity over PIM1, HIPK2 and DYRK1a (Ki values are 8.65, 15.25 and 11.90 μM, respectively) and a more favourable selectivity profile over a range of other kinases. TMCB is a dual-kinase inhibitor. It acts by inhibiting both casein kinase 2 (CK2) and extracellular-signal-regulated kinase 8 (ERK8).
Tetramethylpyrazine is a member of the class of pyrazines that is pyrazine in which all four hydrogens have been replaced by methyl groups. An alkaloid extracted from Chuanxiong (Ligusticum wallichii). It has a role as an antineoplastic agent, an apoptosis inhibitor, a neuroprotective agent, a vasodilator agent, a platelet aggregation inhibitor and a bacterial metabolite. It is a member of pyrazines and an alkaloid. 2,3,5,6-Tetramethylpyrazine is a natural product found in Francisella tularensis, Camellia sinensis, and other organisms with data available.
TMI 1 is an inhibitor of disintegrin and metalloproteinase domain-containing protein 17 (ADAM17/TACE; IC50 = 8.4 nM in a cell-free enzyme assay). It inhibits matrix metalloproteinase-1 (MMP-1), -2, -7, -9, -13, and -14, as well as ADAM-TS-4 in vitro (IC50s = 6.6, 4.7, 26, 12, 3, 26, and 100 nM, respectively). It also inhibits ADAM8, -10, -12, and -17/TACE in cell-free enzyme assays with Ki values of 21, 16, 1.8, and 0.079 nM, respectively, with slow-binding inhibition of ADAM17/TACE but not the other ADAM enzymes. TMI 1 inhibits LPS-induced TNF-α secretion in Raw and THP-1 cells (IC50s = 40 and 200 nM, respectively), as well as in isolated human monocytes and whole blood (IC50s = 190 and 300 nM, respectively). It inhibits the production of TNF-α ex vivo in synovium isolated from the inflamed joints of patients with rheumatoid arthritis with IC50 values of less than 100 nM without inhibiting TNF-α expression in vitro. TMI 1 inhibits LPS-induced TNF-α production in mice (ED50 = 5 mg/kg) and reduces disease severity in mouse models of collagen-induced arthritis. It also decreases cell viability of (ED50s = 1.3-8.1 µM), and induces caspase-3/7 activity in, a variety of cancer cell lines and induces tumor apoptosis and reduces tumor growth in an MMTV-ErbB2/neu mouse model of breast cancer when administered at a dose of 100 mg/kg. TMI-1 is a novel orally active inhibitor of ADAM17 (TACE) and MMP, inducing tumor apoptosis in a breast cancer.
TMC-649128 is under investigation in clinical trial NCT01391117 (TMC649128HPC1002 - a Trial inGenotype 1 Hepatitis C Virus (HCV) - Infected Participants to Determine the Safety, Tolerability, Pharmacokinetics and Antiviral Activity of TMC649128, Alone and Combined With Pegylated Interferon + Ribavirin).